

# Application Note: 1-epi-Darunavir as a Reference Standard for Quality Control

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## Compound of Interest

Compound Name: 1-epi-Darunavir

Cat. No.: B584768

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## Abstract

This document provides a comprehensive guide for the use of **1-epi-Darunavir** as a reference standard in the quality control of Darunavir, a critical protease inhibitor for the treatment of HIV infection. The stereochemical purity of Darunavir is paramount to its therapeutic efficacy and safety. This note details the rationale for controlling its epimeric impurity, **1-epi-Darunavir**, and provides detailed protocols for its separation, quantification, and the qualification of the reference standard itself. Methodologies are grounded in established principles of chiral chromatography and adhere to international regulatory guidelines, including those from the International Council for Harmonisation (ICH).

## Introduction: The Imperative of Stereochemical Purity in Darunavir

Darunavir is a second-generation protease inhibitor that has become a cornerstone of highly active antiretroviral therapy (HAART).[1] Its complex molecular structure features multiple chiral centers, making it susceptible to the formation of stereoisomers during synthesis and storage. One such critical stereoisomer is **1-epi-Darunavir**, an epimer that differs in the spatial arrangement at a single chiral center.

While the specific pharmacological and toxicological profile of **1-epi-Darunavir** is not extensively documented in public literature, regulatory bodies worldwide mandate strict control over stereoisomeric impurities.[2][3] The underlying principle is that different stereoisomers of a

chiral drug can exhibit significant variations in pharmacological activity, metabolic fate, and toxicity.[3] Therefore, ensuring the stereochemical integrity of Darunavir is not merely a matter of purity, but a critical determinant of its safety and efficacy. The use of a well-characterized **1-epi-Darunavir** reference standard is indispensable for the accurate validation of analytical methods and for routine quality control of the active pharmaceutical ingredient (API) and finished drug products.[4]

## Physicochemical Properties of 1-epi-Darunavir

**1-epi-Darunavir** is the (1R,2R)-isomer of the carbamate moiety of Darunavir, while the active drug is the (1S,2R)-isomer. This subtle difference in stereochemistry does not significantly alter bulk physical properties like molecular weight but can have a profound impact on its biological activity and its interaction with chiral environments, such as chiral stationary phases in high-performance liquid chromatography (HPLC).

Table 1: Comparative Physicochemical Properties of Darunavir and **1-epi-Darunavir**

Property	Darunavir	1-epi-Darunavir
IUPAC Name	(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl((2S,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate	(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl((2R,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate
CAS Number	206361-99-1	1546918-95-9
Molecular Formula	C <sub>27</sub> H <sub>37</sub> N <sub>3</sub> O <sub>7</sub> S	C <sub>27</sub> H <sub>37</sub> N <sub>3</sub> O <sub>7</sub> S
Molecular Weight	547.66 g/mol	547.66 g/mol

## Analytical Methodology: Chiral Separation and Quantification

The separation of epimers presents a significant analytical challenge due to their identical physical properties in an achiral environment. Chiral chromatography, particularly HPLC with a

chiral stationary phase (CSP), is the method of choice for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including those in the pharmaceutical domain.[5][6]

## Recommended Chiral HPLC Protocol

This protocol outlines a robust method for the baseline separation of Darunavir and **1-epi-Darunavir**.

Table 2: Chiral HPLC Method Parameters

Parameter	Recommended Condition
Column	Chiralpak® IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase	n-Hexane : Ethanol : Methanol (70:20:10, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection	UV at 265 nm
Injection Volume	10 µL
Diluent	Mobile Phase
Expected Retention Time (Darunavir)	~ 12 min
Expected Retention Time (1-epi-Darunavir)	~ 15 min

Note: These parameters may require optimization based on the specific column and system used.

## Method Validation in Accordance with ICH Q2(R1)

The analytical method must be validated to ensure it is suitable for its intended purpose.[7][8]

Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline separation of **1-epi-Darunavir** from Darunavir and other potential impurities. Forced degradation studies can be employed to generate potential interfering compounds.[\[9\]](#)[\[10\]](#)
- **Linearity:** A linear relationship should be established between the concentration of **1-epi-Darunavir** and the detector response over a specified range.
- **Range:** The range of the method should typically span from the reporting threshold to 120% of the specification limit for the impurity.[\[7\]](#)
- **Accuracy:** The closeness of the test results to the true value, determined by analyzing samples with known amounts of **1-epi-Darunavir**.
- **Precision:** The degree of scatter between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
- **Limit of Quantification (LOQ):** The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels.
- **Limit of Detection (LOD):** The lowest amount of analyte that can be detected but not necessarily quantified.
- **Robustness:** The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

## Qualification and Use of 1-epi-Darunavir Reference Standard

A reference standard must be of the highest possible purity and be thoroughly characterized to ensure its suitability for use in quantitative analysis.[\[11\]](#)[\[12\]](#)

## Preparation and Purification of 1-epi-Darunavir

**1-epi-Darunavir** for use as a reference standard can be synthesized via a stereoselective route analogous to that of Darunavir, but utilizing a starting material with the desired

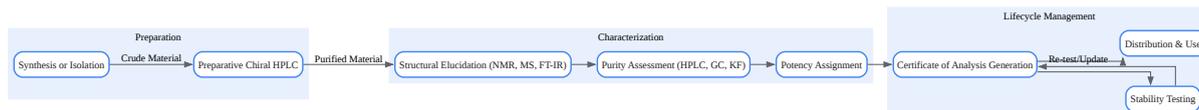
stereochemistry.[13][14] Alternatively, it can be isolated from a mixture of diastereomers produced during a non-stereoselective synthesis or from forced degradation samples using preparative chiral HPLC.[15]

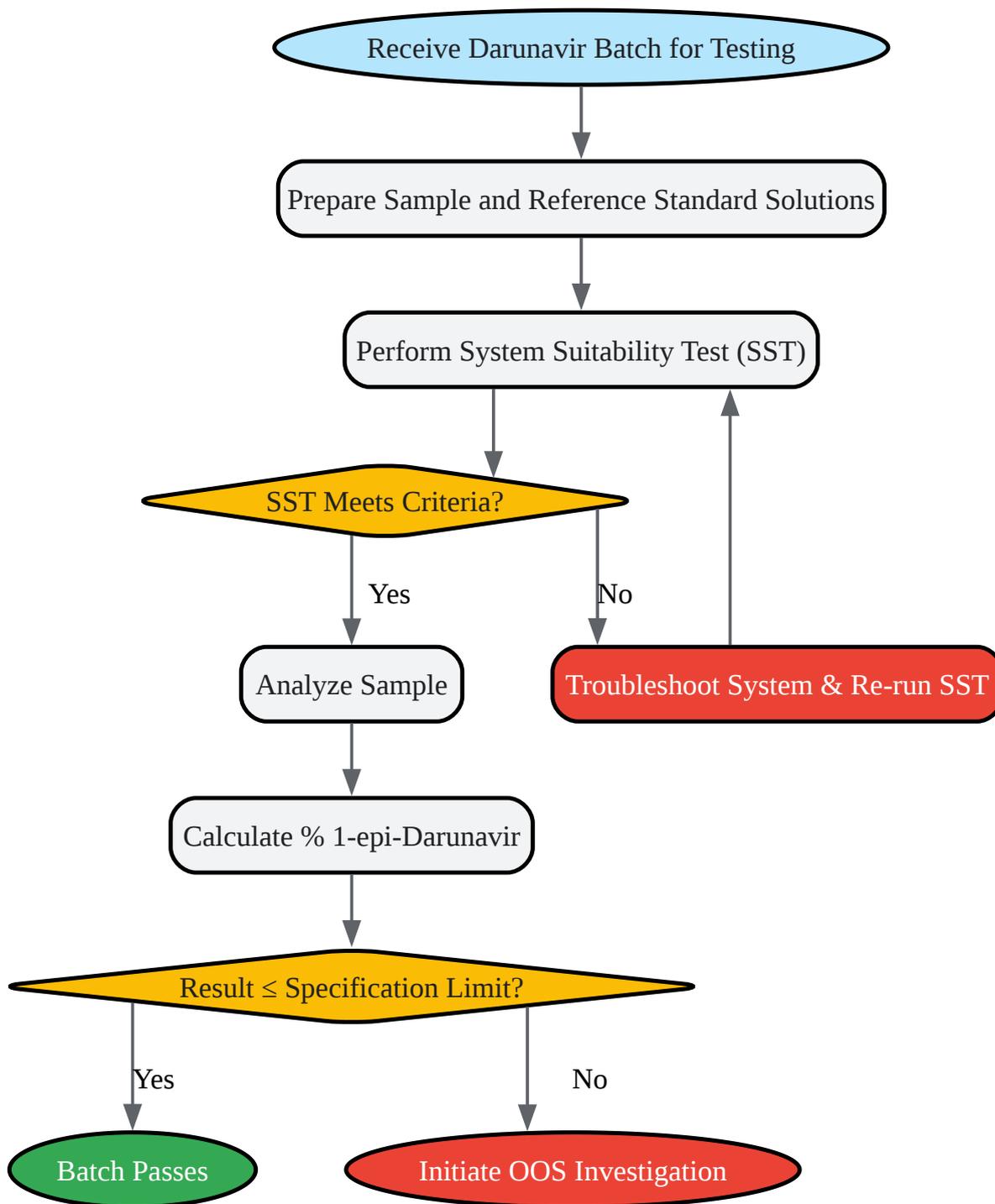
## Characterization and Certification

The isolated and purified **1-*epi*-Darunavir** must undergo rigorous characterization to confirm its identity, purity, and potency. This process typically includes:

- **Structural Elucidation:** Confirmation of the chemical structure and stereochemistry using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
- **Purity Assessment:**
  - **Chromatographic Purity:** Determined by the validated chiral HPLC method and an achiral HPLC method for other related substances.
  - **Residual Solvents:** Quantified by Gas Chromatography (GC).
  - **Water Content:** Determined by Karl Fischer titration.
  - **Inorganic Impurities:** Assessed by sulfated ash testing.
- **Potency Assignment:** The final assigned potency value is calculated by subtracting the percentages of all identified impurities from 100%.

A Certificate of Analysis (CoA) must be generated, summarizing all characterization data, the assigned potency, storage conditions, and re-test date.





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